

5-Chloro-7-azaindole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-7-azaindole

Cat. No.: B1358554

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CAS Number: 866546-07-8 Synonyms: 5-chloro-1H-pyrrolo[2,3-b]pyridine

This technical guide provides an in-depth overview of **5-Chloro-7-azaindole**, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. It is particularly valuable for researchers, scientists, and professionals involved in the development of novel therapeutics, especially kinase inhibitors. This document consolidates key physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, presenting them in a structured and accessible format.

Physicochemical and Spectroscopic Properties

5-Chloro-7-azaindole is a halogenated heterocyclic organic compound.^[1] At room temperature, it typically exists as a white to off-white or light yellow crystalline powder.^{[1][2]}

Table 1: Physicochemical Properties of 5-Chloro-7-azaindole

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClN ₂	[3]
Molecular Weight	152.58 g/mol	[3]
Appearance	White to off-white/light yellow crystalline powder	[1][2]
Melting Point	161-162 °C	[4]
Solubility	Sparingly soluble in water. Soluble in DMSO (100 mg/mL with sonication).	[1][3]
Storage Conditions	Store in a cool, dry place. For long-term storage, -20°C for up to 3 years (powder) or in solvent at -80°C for up to 2 years is recommended.	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for the parent **5-Chloro-7-azaindole** is not readily available in the public domain. However, extensive analysis of its vibrational spectra (FT-IR and FT-Raman) has been conducted and supported by Density Functional Theory (DFT) calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman):

A comprehensive study has characterized the vibrational spectra of **5-Chloro-7-azaindole** (5Cl7AI). The FT-IR and FT-Raman spectra show characteristic bands for the N-H stretching region, which are influenced by intermolecular N-H...N hydrogen bonding, leading to the formation of nearly linear dimers in the solid state. These hydrogen bonds result in broad, red-shifted bands in the 3300–2500 cm⁻¹ region of the IR spectrum.

Note: For detailed vibrational mode assignments, researchers are directed to the comprehensive study by Mucha et al. (2024).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

While specific experimental ^1H NMR, ^{13}C NMR, and MS spectra for **5-Chloro-7-azaindole** are not available in the cited literature, data for closely related derivatives are accessible. For instance, the ^1H NMR spectrum of the unchlorinated parent compound, 7-azaindole, shows characteristic signals for the pyrrole and pyridine protons. It is expected that in **5-Chloro-7-azaindole**, the proton at the C6 position would be absent, and the electronic environment of the remaining aromatic protons would be shifted due to the electron-withdrawing effect of the chlorine atom. Similarly, the mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound, with the molecular ion peak (M^+) at m/z 152 and an ($\text{M}+2$) $^+$ peak at m/z 154 with a relative intensity of approximately one-third of the M^+ peak.

Synthesis of 5-Chloro-7-azaindole

Two primary synthetic routes for **5-Chloro-7-azaindole** have been reported: a multi-step synthesis from substituted pyridines and the Fischer indole synthesis.

Multi-Step Synthesis from 2-Amino-5-chloropyridine

This pathway involves the construction of the pyrrole ring onto the pyridine core. A general representation of this synthetic strategy is outlined below.



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Figure 1: General workflow for the synthesis of **5-Chloro-7-azaindole** from 2-Amino-5-chloropyridine.

Experimental Protocol (Generalized):

A detailed, step-by-step protocol is outlined in a Chinese patent (CN106279156A), which involves a multi-step sequence starting from 2-amino-3-picoline, proceeding through N-protection, lithiation, cyclization to form the 7-azaindole core, followed by hydrogenation, chlorination, and dehydrogenation.[5] A more direct, though less detailed in the available literature, approach starts from 2-amino-5-chloropyridine.

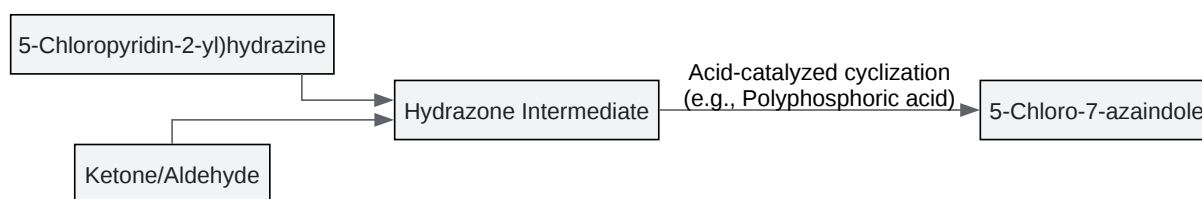
Step 1: Iodination of 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine is treated with an iodinating agent, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid, or with iodine and silver sulfate, to introduce an iodine atom at the 3-position of the pyridine ring, yielding 5-chloro-3-iodo-2-aminopyridine.[3][6]

Step 2: Sonogashira Coupling The resulting 5-chloro-3-iodo-2-aminopyridine is then subjected to a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) and a copper co-catalyst.[7]

Step 3: Cyclization The alkynyl-aminopyridine intermediate undergoes cyclization to form the 7-azaindole ring. This is often achieved by removing the silyl protecting group (e.g., with a fluoride source) and then inducing cyclization under basic conditions (e.g., using DABCO).[7]

Fischer Indole Synthesis

The Fischer indole synthesis provides a more direct route to the azaindole core. This method involves the reaction of a substituted hydrazine with a ketone or aldehyde under acidic conditions.[5][8]



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Figure 2: General workflow for the Fischer indole synthesis of **5-Chloro-7-azaindole**.

Experimental Protocol (Generalized):

A simple and effective method for the synthesis of 3-substituted and 2,3-disubstituted **5-chloro-7-azaindoles** utilizes the Fischer reaction in polyphosphoric acid (PPA).[5]

Step 1: Hydrazone Formation (5-Chloropyridin-2-yl)hydrazine is condensed with an appropriate ketone or aldehyde to form the corresponding hydrazone. This reaction is typically carried out under conditions that facilitate the removal of water.[9]

Step 2: Acid-Catalyzed Cyclization The isolated hydrazone is then treated with a strong acid, such as polyphosphoric acid, at elevated temperatures to induce a [5,5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the **5-Chloro-7-azaindole** product.[5][9]

Applications in Drug Discovery

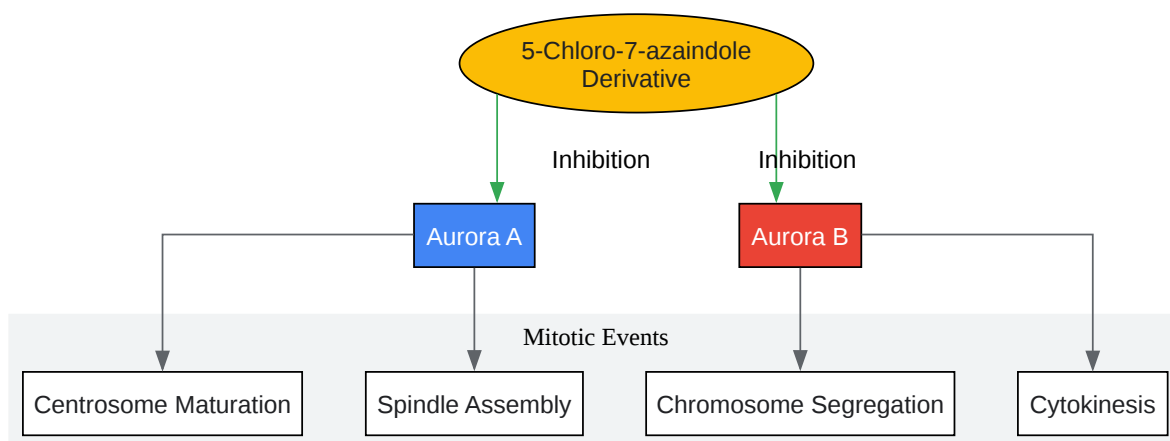
5-Chloro-7-azaindole is a highly valued scaffold in medicinal chemistry, primarily due to its role as a bioisostere of indole and its utility in the synthesis of kinase inhibitors.[10][11] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often crucial for binding to the hinge region of kinase ATP-binding sites.[12]

Kinase Inhibitor Synthesis

Derivatives of **5-Chloro-7-azaindole** have been extensively used to develop potent and selective inhibitors of several kinases, including Aurora kinases and Cell Division Cycle 7 (Cdc7) kinase, both of which are important targets in oncology.[7][13]

Aurora Kinase Inhibitors:

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is linked to various cancers.[14] **5-Chloro-7-azaindole** serves as a core structure for the synthesis of Aurora kinase inhibitors.[7] The synthesis often involves functionalization at the C2 and C3 positions of the azaindole ring to achieve desired potency and selectivity.[3][7]

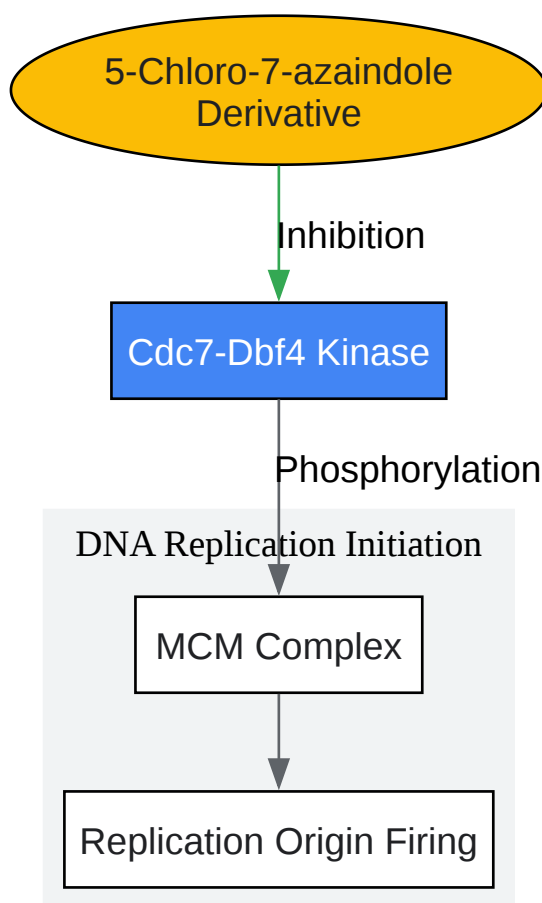


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Figure 3: Simplified signaling pathway of Aurora kinases and the inhibitory action of **5-Chloro-7-azaindole** derivatives.

Cdc7 Kinase Inhibitors:

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. [13] Its inhibition is a promising strategy for cancer therapy. **5-Chloro-7-azaindole** has been used as a scaffold to develop potent and selective Cdc7 inhibitors.[13][15]



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Figure 4: Simplified signaling pathway of Cdc7 kinase and the inhibitory action of **5-Chloro-7-azaindole** derivatives.

Safety Information

As with any chemical reagent, **5-Chloro-7-azaindole** should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Chloro-7-azaindole is a versatile and valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its unique electronic and structural properties make it an attractive scaffold for medicinal chemists. This

guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

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- To cite this document: BenchChem. [5-Chloro-7-azaindole: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358554#5-chloro-7-azaindole-cas-number-866546-07-8]

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